Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Clevidipine Impurity 6 (CAS 138279-32-0) , identified chemically as 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid .
Executive Summary
Clevidipine butyrate is an ultra-short-acting dihydropyridine calcium channel blocker utilized for the rapid reduction of blood pressure in perioperative settings. Its pharmacodynamic profile relies on rapid metabolism via blood and tissue esterases.[1] However, this inherent hydrolytic instability renders the drug substance (API) and drug product susceptible to degradation.
Impurity 6 (CAS 138279-32-0) represents the fully hydrolyzed dicarboxylic acid degradant of Clevidipine. Unlike the primary metabolite (the mono-methyl ester), Impurity 6 results from the cleavage of both the butyryloxymethyl ester and the methyl ester functionalities. Its presence serves as a critical indicator of moisture ingress, extreme pH exposure, or thermal stress during manufacturing and storage.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the genesis of Impurity 6 is vital for process control. Clevidipine contains two ester linkages susceptible to hydrolysis.
Primary Hydrolysis (Metabolic/Degradation): The butyryloxymethyl group is hydrolyzed to form the "Mono-Acid" metabolite (often designated as Impurity A or the primary metabolite). This is the intended metabolic pathway in vivo.
Secondary Hydrolysis (Degradation): Under forcing conditions (high pH, heat, prolonged aqueous exposure), the remaining methyl ester at position 5 is hydrolyzed, yielding Impurity 6 (The Di-acid) .
Pathway Visualization
The following diagram illustrates the degradation cascade from Clevidipine to Impurity 6.[2]
Figure 1: Stepwise hydrolytic degradation of Clevidipine yielding Impurity 6.
Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize an authentic standard of Impurity 6. The following protocol utilizes a base-catalyzed hydrolysis of Clevidipine or its methyl-ester intermediate.
Protocol: Base-Catalyzed Hydrolysis
Objective: Conversion of Clevidipine to 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid.[3]
Dissolution: Dissolve 1.0 g (2.19 mmol) of Clevidipine Butyrate in 15 mL of Methanol (MeOH).
Hydrolysis: Add 5.0 mL of 2N Sodium Hydroxide (NaOH) aqueous solution dropwise.
Note: The solution will turn yellow. Monitor by TLC (SiO₂, 10% MeOH in DCM).
Reflux: Heat the mixture to 60°C for 3–4 hours.
Mechanism:[] The heat drives the hydrolysis of the sterically hindered methyl ester which is stable at room temperature relative to the butyryloxymethyl ester.
Work-up:
Cool to room temperature.
Acidify to pH ~2.0 using 1N Hydrochloric Acid (HCl). The di-acid product will precipitate.
If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water (1:1) to yield Impurity 6 as a pale yellow powder.
Validation: Confirm structure via ¹H NMR (DMSO-d₆) and MS (ESI- mode, m/z 340 [M-H]⁻).
Analytical Strategy: Detection & Quantification
Impurity 6 is highly polar compared to the parent drug. Standard C18 methods used for Clevidipine assay may elute Impurity 6 in the void volume if the mobile phase organic content is too high initially.
Recommended HPLC Method (Gradient)
This method ensures separation of the Di-acid (Impurity 6) from the Mono-acid and Parent.
Parameter
Condition
Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV at 235 nm (Dihydropyridine core)
Injection Vol
10 µL
Gradient Program:
0-2 min: 10% B (Isocratic hold to retain the polar Di-acid)
2-15 min: 10% → 80% B (Linear ramp to elute Mono-acid and Parent)
15-20 min: 80% B (Wash)
Elution Order:
Impurity 6 (Di-acid): RT ~3-5 min (Most polar)
Mono-Methyl Ester: RT ~8-10 min
Clevidipine: RT ~12-14 min
Regulatory & Control Context
Under ICH Q3B (R2) , degradation products in the drug product must be reported if they exceed the reporting threshold (usually 0.1%).
Criticality: Because Clevidipine is an injectable emulsion (lipid-based), the presence of free acids (Impurity 6) can destabilize the emulsion by altering the zeta potential of the lipid droplets.
Limit Strategy:
Strict Control: Maintain pH of the aqueous phase during manufacturing strictly between 6.0 and 8.0 to prevent acid/base catalyzed hydrolysis.
Moisture Control: For the lyophilized powder or API storage, ensure humidity is <60% RH.
References
ICH Guidelines. Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. Link
[1] Executive Summary This technical guide analyzes 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid , the core pharmacophore and parent scaffold of the calcium channel blocker Felodipine . W...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide analyzes 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid , the core pharmacophore and parent scaffold of the calcium channel blocker Felodipine . While Felodipine is administered as a mixed ethyl-methyl diester to ensure lipophilicity and membrane permeability, this dicarboxylic acid derivative represents the fundamental electronic core of the drug.
For researchers, this molecule presents a unique paradox: it is the essential structural requirement for calcium channel binding (the 1,4-DHP ring), yet in its free acid form, it is physiologically inactive due to polarity and highly unstable due to oxidative aromatization. This guide focuses on its synthesis, metabolic relevance as a degradation marker, and the specific handling protocols required to maintain the integrity of the dihydropyridine (DHP) ring against aromatization.
Part 1: Chemical Architecture & Stability Profile
The molecule consists of a 1,4-dihydropyridine ring substituted at the 4-position with a 2,3-dichlorophenyl moiety.[1][2] Unlike its oxidized pyridine counterpart, the 1,4-DHP ring is not planar; it adopts a "boat" or flattened boat conformation. This puckering is critical for pharmacological activity, as it positions the C4-aryl group in a specific orientation (pseudo-axial) required to fit the L-type calcium channel receptor site.
The Stability Paradox (DHP vs. Pyridine)
A critical technical challenge with this specific dicarboxylic acid is its propensity for oxidative aromatization .
The Driver: The transition from the non-aromatic 1,4-DHP ring to the fully aromatic pyridine ring is thermodynamically favorable.
The Trigger: This process is accelerated by light (photodegradation), heat, and high pH.
The Consequence: Oxidation results in the pyridine dicarboxylic acid , which is planar and pharmacologically inactive.
Data Table 1: Physicochemical Comparison
Feature
Target Molecule (DHP-Diacid)
Felodipine (DHP-Diester)
Pyridine Analog (Metabolite)
Core Structure
1,4-Dihydropyridine (Boat)
1,4-Dihydropyridine (Boat)
Pyridine (Planar)
C4-Aryl Position
Pseudo-axial (Active)
Pseudo-axial (Active)
Coplanar (Inactive)
Lipophilicity (LogP)
Low (< 1.5, est.)
High (~3.8)
Low
Primary Utility
Synthetic Intermediate / Reference Standard
Clinical Drug (Hypertension)
Metabolic End-product
Oxidation Risk
High (Requires Argon/Dark)
Moderate
None (Stable)
Part 2: Advanced Synthetic Protocols
Synthesizing the dicarboxylic acid without oxidizing the ring is non-trivial. Standard base hydrolysis of Felodipine (saponification) often leads to ring oxidation. The "Expert" protocol utilizes a modified Hantzsch reaction followed by non-oxidative acidolysis.
Protocol: The tert-Butyl Ester Route (Self-Validating System)
This method uses tert-butyl esters as protecting groups, which can be cleaved using Trifluoroacetic Acid (TFA). This avoids the harsh basic conditions that promote aromatization.
Dissolve 2,3-dichlorobenzaldehyde (10 mmol) and tert-butyl acetoacetate (20 mmol) in ethanol (30 mL).
Add ammonium acetate (15 mmol).
Reflux for 4–6 hours protected from light.
Validation Point: Monitor via TLC. The formation of the intermediate DHP-diester will be fluorescent under UV light (a characteristic of DHPs).
Cool and crystallize to isolate di-tert-butyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
Deprotection (The Critical Step):
Dissolve the isolated di-tert-butyl ester in anhydrous DCM (1:10 ratio).
Add TFA (10 equivalents) dropwise at 0°C under an Argon atmosphere.
Stir at room temperature for 2 hours.
Mechanism:[1][3][4] TFA cleaves the tert-butyl groups via an E1 mechanism (releasing isobutylene gas) without oxidizing the sensitive DHP ring.
Isolation:
Evaporate solvent/TFA under reduced pressure (Rotavap at <40°C).
Recrystallize immediately from cold ether/hexane.
Storage: Store at -20°C under Argon.
Visualization: Synthetic Pathway
Figure 1: Selective synthesis of the DHP-diacid via the tert-butyl route to prevent oxidative aromatization.
Part 3: Metabolic Profiling & Pharmacokinetics
In drug development, this dicarboxylic acid is primarily relevant as a metabolic reference standard . Felodipine undergoes extensive first-pass metabolism by CYP3A4 .[5]
The Metabolic Pathway[5][7]
Dehydrogenation: The primary metabolic step is not hydrolysis, but the oxidation of the DHP ring to the pyridine ring.
Hydrolysis: The resulting pyridine diester is then hydrolyzed to the pyridine mono-acid and pyridine diacid.
Crucial Insight: The intact 1,4-dihydropyridine dicarboxylic acid (the target of this guide) is rarely found in high concentrations in plasma because the ester groups protect the DHP ring from oxidation. Once hydrolyzed in vivo, the polar acid groups likely facilitate rapid excretion or rapid oxidation. Therefore, detecting the DHP-diacid in biological samples usually indicates non-CYP mediated hydrolysis (e.g., gut esterases) or artifactual degradation during sample prep.
Visualization: Metabolic Fate
Figure 2: Metabolic trajectory of Felodipine. The target DHP-diacid is a transient species prone to oxidation.
Part 4: Analytical Methodology (HPLC)
To distinguish the DHP-diacid from the Pyridine-diacid (a common impurity), a specific Reverse Phase HPLC method is required. Standard neutral buffers will cause peak tailing due to the carboxylic acid groups.
Self-Validating HPLC Protocol:
Column: C18 End-capped (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µm.
Mobile Phase:
Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH suppresses ionization of COOH, sharpening the peak.
UV @ 254 nm: Detects the Pyridine form (aromatic).
UV @ 360 nm: Detects the DHP form (Target). Note: DHPs absorb at ~360nm; Pyridines do not. This is the key validation check.
Data Interpretation:
If a peak appears at 254 nm but disappears at 360 nm, your sample has oxidized to the pyridine impurity.
References
MDPI. (2022).[8] Synthesis of 1,4-Dihydropyridine Scaffolds and Downstream Derivatization. Retrieved from [Link]
National Center for Biotechnology Information (PubChem). (2025). Felodipine Compound Summary.[3][4] Retrieved from [Link]
Bäärnhielm, C., et al. (1986).[9] Biotransformation of felodipine in liver microsomes from rat, dog, and man.[5][9] Drug Metabolism and Disposition.[4][9] Retrieved from [Link]
Journal of Chromatography B. (1995). Determination of felodipine and its metabolites in human plasma.[4][8][10][11] Retrieved from [Link]
RSC Advances. (2012). A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines.[12] Retrieved from [Link]
An In-depth Technical Guide to the Clevidipine Diacid Impurity: Structure, Properties, and Control
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Clevidipine Therapy Clevidipine is a potent, ultra-short-acting, third-generation dihydropyridine c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Clevidipine Therapy
Clevidipine is a potent, ultra-short-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure in critical care settings.[1][2] Its efficacy and safety profile are paramount, given its use in acute and often life-threatening hypertensive situations. The chemical structure of clevidipine, featuring two ester functional groups, renders it susceptible to hydrolysis, a primary degradation pathway that can lead to the formation of impurities.[3][4] Among these, the clevidipine diacid impurity is of significant interest due to its potential to impact the quality, safety, and efficacy of the drug product.
This technical guide provides a comprehensive overview of the clevidipine diacid impurity, from its fundamental chemical structure and properties to the mechanisms of its formation and the analytical strategies for its control. As a self-validating system of protocols and insights, this document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the challenges associated with this critical impurity.
Unveiling the Clevidipine Diacid Impurity: Structure and Physicochemical Properties
The clevidipine diacid impurity, scientifically named 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, is a key degradation product of clevidipine.[5][6] Its formation involves the hydrolysis of both the methyl ester and the butyroxymethyl ester moieties of the parent drug.
Chemical Structure
The definitive structure of the clevidipine diacid impurity is presented below:
The structural integrity of this impurity is typically confirmed through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are essential for the definitive characterization of reference standards.[7]
Physicochemical Properties
While specific experimental data for the physicochemical properties of the clevidipine diacid impurity are not extensively published, predictions based on its structure and the properties of similar dihydropyridine carboxylic acid derivatives can provide valuable insights.[8][9]
Property
Predicted Value/Information
Significance in Drug Development
pKa
The presence of two carboxylic acid groups suggests two acidic pKa values, likely in the range of 3-5.
Influences the impurity's solubility at different pH values and its chromatographic behavior.
Solubility
Expected to have higher aqueous solubility compared to the lipophilic parent drug, clevidipine, especially at neutral and alkaline pH where the carboxylic acids are deprotonated. Clevidipine itself is practically insoluble in water.[10]
Affects its distribution in the drug product formulation and its potential for removal during manufacturing processes.
LogP
The octanol-water partition coefficient (LogP) is predicted to be significantly lower than that of clevidipine, indicating reduced lipophilicity.
Impacts the impurity's potential to cross biological membranes and its toxicological profile.
The Genesis of an Impurity: Mechanism of Formation
The formation of the clevidipine diacid impurity is a direct consequence of the hydrolysis of the ester linkages in the clevidipine molecule. This degradation is a critical consideration in the manufacturing, formulation, and storage of the drug product.
Hydrolytic Degradation Pathway
Clevidipine's ester groups are susceptible to both acid- and base-catalyzed hydrolysis.[11][12] The process occurs in a stepwise manner, likely proceeding through a mono-acid intermediate before complete hydrolysis to the diacid.
Step 1: Hydrolysis of the Butyroxymethyl Ester
The butyroxymethyl ester at the C3 position is particularly labile. In the presence of water, and accelerated by acidic or alkaline conditions, this ester undergoes hydrolysis to form a carboxylic acid and hydroxymethyl butyrate, which can further break down.
Step 2: Hydrolysis of the Methyl Ester
The methyl ester at the C5 position is also subject to hydrolysis, although potentially at a different rate than the butyroxymethyl ester. This step results in the formation of the final diacid impurity.
The overall hydrolysis cascade can be visualized as follows:
Caption: Stepwise hydrolysis of clevidipine to the diacid impurity.
Forced degradation studies are instrumental in elucidating these pathways. Exposing clevidipine to stress conditions such as high and low pH, elevated temperature, and oxidative environments confirms the propensity for hydrolysis and helps in the identification of potential degradation products.[11][13]
Analytical Control: Detection, Quantification, and Validation
A robust analytical control strategy is essential to ensure that the clevidipine diacid impurity is maintained within acceptable limits in the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this strategy.
A Validated RP-HPLC Method for Impurity Profiling
A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is required for the simultaneous separation and quantification of clevidipine and its impurities. The development and validation of such a method should adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).
Illustrative HPLC Method Parameters:
Parameter
Typical Conditions
Rationale for Selection
Column
C18 (e.g., Symmetry Shield RP18, 150 mm x 4.6 mm, 3.5 µm)
Provides good retention and separation of the lipophilic clevidipine from its more polar degradation products.
Mobile Phase
A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol). For example, a mixture of sodium dihydrogen phosphate solution (pH 4.0), acetonitrile, and methanol (40:25:35 v/v/v).[3]
The gradient elution is crucial for resolving compounds with a wide range of polarities, from the parent drug to the diacid impurity.
Flow Rate
1.0 mL/min
A standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature
30°C
Maintaining a constant temperature ensures reproducible retention times.
Clevidipine and its dihydropyridine impurities exhibit UV absorbance in this range.
System Suitability:
To ensure the validity of each analytical run, system suitability parameters must be met. These typically include criteria for theoretical plates, tailing factor, and resolution, as defined by regulatory guidelines.[14]
Method Validation Protocol
A comprehensive validation of the analytical method is a regulatory requirement and a cornerstone of a self-validating system.
Caption: Key parameters for analytical method validation.
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components. Forced degradation studies are key to demonstrating specificity.
Linearity and Range: The method must demonstrate a linear relationship between the concentration of the diacid impurity and the analytical response over a defined range.
Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Regulatory Landscape and Toxicological Considerations
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by global health authorities.
ICH Guidelines: A Framework for Impurity Control
The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[1][15][16] These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
Threshold
Definition
General Limit (for a Maximum Daily Dose > 2 g)
Reporting Threshold
The level at which an impurity must be reported.
0.05%
Identification Threshold
The level at which the structure of an impurity must be determined.
0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold
The level at which an impurity must be assessed for its biological safety.
0.15% or 1.0 mg per day intake (whichever is lower)
The specific limits for the clevidipine diacid impurity in the final drug product would be established based on the maximum daily dose of clevidipine and the results of toxicological studies.
Toxicological Assessment
The qualification of an impurity involves a thorough toxicological assessment to evaluate its potential for adverse health effects. While detailed toxicological data for the clevidipine diacid impurity are not publicly available, it is understood that all impurities in approved drug products have undergone rigorous safety evaluations.[17]
The toxicological profile of a dihydropyridine carboxylic acid derivative can differ significantly from the parent ester drug. The increased polarity of the diacid may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Generally, more polar compounds are more readily excreted by the kidneys. However, the potential for specific target organ toxicity or other adverse effects must be evaluated through a combination of in silico (computational) toxicology, in vitro assays, and, if necessary, in vivo animal studies. The fact that clevidipine was found to be positive in some Ames tests with S9 activation, a finding partially attributed to the formation of formaldehyde, underscores the importance of evaluating the toxicological profile of all degradation products.[17]
Conclusion: A Commitment to Quality and Safety
The clevidipine diacid impurity represents a critical quality attribute of the clevidipine drug product. A thorough understanding of its structure, properties, and formation mechanism is fundamental to developing effective control strategies. By implementing robust, validated analytical methods and adhering to the principles of quality risk management as outlined in regulatory guidelines, pharmaceutical manufacturers can ensure the consistent quality and safety of this life-saving medication. This in-depth technical guide serves as a valuable resource for the scientific community, reinforcing the commitment to excellence in drug development and the paramount importance of patient safety.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
An HPLC method for determining related substances in clevidipine butyrate fat emulsion injection. (2015). ResearchGate. [Link]
Eco Friendly Analytical Method Development And Validation Of Clevidipine By Using Reverse Phase Ultra Performance Liquid Chromatography. (n.d.). ijesc.org. [Link]
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. [Link]
Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method. (2015, October 21). Oxford Academic. [Link]
Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method. (2025, August 8). ResearchGate. [Link]
DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. (2024, July 2). wjpls.org. [Link]
Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). JOCPR. [Link]
(PDF) Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (2025, August 10). ResearchGate. [Link]
Clevidipine Impurities and Related Compound. (n.d.). Veeprho. [Link]
Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA. [Link]
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). international journal of research culture society. [Link]
Clevidipine Impurity. (n.d.). Alentris Research Pvt. Ltd.. [Link]
In vitro hydrolysis rate and protein binding of clevidipine, a new ultrashort-acting calcium antagonist metabolised by esterases, in different animal species and man. (n.d.). PubMed. [Link]
WO2012069989A1 - Process for preparation of clevidipine and its intermediate. (n.d.).
CN103012249A - Preparation method of clevidipine butyrate. (n.d.).
CN104072404A - Preparation method of clevidipine butyrate. (n.d.).
Clinical Pharmacology of Clevidipine. (2025, April 1). Dr.Oracle. [Link]
Clevidipine Pharmacometrics Review. (2008, May 2). accessdata.fda.gov. [Link]
Australian Public Assessment Report for Clevidipine. (n.d.). Amazon S3. [Link]
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 21). PubMed. [Link]
Summary Review. (2008, June 16). eCopy, Inc.. [Link]
Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (n.d.). PubMed. [Link]
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 11). ResearchGate. [Link]
An In-Depth Technical Guide to the Hydrolysis and Degradation Pathways of Clevidipine
For professionals in pharmaceutical research, drug development, and clinical pharmacology, a thorough understanding of a drug's stability and degradation is paramount. Clevidipine, an ultrashort-acting dihydropyridine ca...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in pharmaceutical research, drug development, and clinical pharmacology, a thorough understanding of a drug's stability and degradation is paramount. Clevidipine, an ultrashort-acting dihydropyridine calcium channel blocker, presents a unique case study in rapid metabolism, primarily governed by esterase-mediated hydrolysis. This guide provides a comprehensive technical overview of the core degradation pathways of clevidipine, methodologies for its study, and insights into its formulation-dependent stability.
Introduction to Clevidipine: An Ultrashort-Acting Antihypertensive
Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure when oral therapy is not feasible or desirable.[1][2] Its efficacy lies in its arterial-selective vasodilation, which reduces systemic vascular resistance without affecting venous capacitance vessels and cardiac preload.[2][3][4][5]
The key to clevidipine's clinical utility is its ultrashort half-life of approximately one minute, which allows for precise and titratable blood pressure control.[2][6][7][8] This rapid clearance is not dependent on hepatic or renal function, a crucial advantage in critically ill patients.[7][9] Instead, its metabolic fate is almost entirely dictated by hydrolysis via esterases present in the blood and extravascular tissues.[3][6][7][8]
The Primary Degradation Pathway: Esterase-Mediated Hydrolysis
The principal route of clevidipine metabolism is the rapid hydrolysis of its ester linkage. This reaction is catalyzed by non-specific carboxylesterases, with a significant contribution from esterases located within red blood cells.[10]
The Catalytic Mechanism: A Serine Hydrolase Reaction
The esterases responsible for clevidipine's breakdown belong to the serine hydrolase superfamily. The catalytic mechanism involves a classic two-step process: acylation and deacylation.[11][12]
Nucleophilic Attack: A serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of clevidipine's butyrate ester group. This forms a transient tetrahedral intermediate.[11][13]
Acyl-Enzyme Intermediate Formation: The intermediate collapses, leading to the formation of a stable acyl-enzyme intermediate and the release of the butoxy-methanol leaving group.
Hydrolysis: A water molecule, activated by a histidine residue in the active site, attacks the acyl-enzyme intermediate.
Enzyme Regeneration: This leads to the release of the carboxylic acid metabolite and regeneration of the active serine residue, completing the catalytic cycle.
Figure 1: Esterase-mediated hydrolysis of clevidipine.
The Primary Metabolite: H152/81
The product of this rapid hydrolysis is the primary, inactive carboxylic acid metabolite, known as H152/81.[6][8] The formation of H152/81 is extremely rapid, with its peak concentration reached within minutes after the termination of a clevidipine infusion.[8] This metabolite is then further metabolized through glucuronidation or oxidation to pyridine derivatives before being excreted in the urine and feces.[7][14]
Secondary Degradation Pathways: Oxidation and Photodegradation
While esterase-mediated hydrolysis is the dominant metabolic route, other degradation pathways, including oxidation and photodegradation, can occur, particularly under stress conditions.
Oxidative Degradation
Clevidipine can undergo oxidation of its dihydropyridine ring to form the corresponding pyridine analog, H324/78.[15][16] This is a common degradation pathway for dihydropyridine compounds. The primary metabolite, H152/81, can also undergo further degradation through decarboxylation and subsequent oxidation to form metabolites H168/79 and H207/59.[15][16]
Photodegradation
Dihydropyridine calcium channel blockers as a class are known to be sensitive to light.[17] Exposure to UV and visible light can induce oxidation of the dihydropyridine ring, leading to the formation of the inactive pyridine derivative.[17] For clevidipine, this photodegradation pathway also results in the formation of H324/78.[17] Although clevidipine is photosensitive, its formulation in an emulsion and storage in cartons provide protection against photodegradation, and protection from light during administration is not required.[3]
Figure 2: Comprehensive degradation pathways of clevidipine.
Experimental Methodologies for Studying Clevidipine Degradation
A robust understanding of clevidipine's degradation requires well-defined experimental protocols. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Forced Degradation (Stress Testing) Protocols
These studies intentionally subject clevidipine to harsh conditions to accelerate its degradation.
Stress Condition
Protocol
Potential Degradation Products
Acid Hydrolysis
Incubate clevidipine solution with 1.0 M HCl at 80°C for 30 minutes.[11]
H152/81 and other hydrolytic products.
Base Hydrolysis
Incubate clevidipine solution with 1.0 M NaOH at 80°C for 30 minutes.[11]
Significant formation of H152/81.
Oxidation
Treat clevidipine solution with 0.3% H₂O₂ for 2 hours.[11]
H324/78 and other oxidative products.
Thermal Degradation
Expose solid clevidipine to 105°C for 8 hours.[11]
Minimal degradation typically observed.
Photodegradation
Expose clevidipine solution to visible light (e.g., 4,500 lx) for 5 days.[11]
H324/78.
In Vitro Plasma Stability Assay
This assay determines the rate of clevidipine's hydrolysis in a biologically relevant matrix.
Protocol:
Preparation: Prepare a stock solution of clevidipine in a suitable organic solvent (e.g., DMSO).
Incubation: Spike the clevidipine stock solution into pre-warmed (37°C) human plasma to a final concentration of 1 µM.[18]
Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the incubation mixture.
Quenching: Immediately add the aliquot to a quenching solution (e.g., acetonitrile) to precipitate plasma proteins and stop the enzymatic reaction.[18][19]
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the remaining concentration of clevidipine and the formation of H152/81 using a validated LC-MS/MS method.
Data Analysis: Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.
Figure 3: Workflow for in vitro plasma stability assay.
Analytical Method: RP-HPLC
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for separating and quantifying clevidipine and its degradation products.
Parameter
Condition
Column
C18 (e.g., 2.1 mm x 50 mm, 3.5 µm)
Mobile Phase
Acetonitrile and 20 mM ammonium acetate buffer (pH 7.0) (40:60, v/v)[15]
Clevidipine is practically insoluble in water and is therefore formulated as an oil-in-water emulsion (Cleviprex®).[20][21] This formulation is critical not only for its intravenous administration but also for its stability.
The emulsion consists of:
Clevidipine: The active pharmaceutical ingredient.
Soybean Oil: The oil phase in which clevidipine is dissolved.[20]
Egg Yolk Phospholipids: Act as an emulsifier to stabilize the oil droplets in the aqueous phase.[20]
Sodium Hydroxide: To adjust the pH to between 6.0 and 8.0.[20]
The lipid emulsion protects clevidipine from aqueous hydrolysis to some extent before administration. The inclusion of antioxidants in some formulations can further reduce the formation of oxidative degradants.[23] The stability of the emulsion itself is crucial, as any breakdown could affect the drug's bioavailability and safety.[24]
Conclusion
The degradation of clevidipine is a rapid and well-defined process dominated by esterase-mediated hydrolysis in the blood and tissues. This primary pathway leads to the formation of an inactive carboxylic acid metabolite, H152/81, and is responsible for the drug's ultrashort half-life and titratable clinical effects. Secondary degradation routes, including oxidation and photodegradation, also contribute to the impurity profile, particularly under stress conditions. A thorough understanding of these pathways, facilitated by robust analytical methodologies and forced degradation studies, is essential for the development, manufacturing, and clinical application of this important antihypertensive agent. The oil-in-water emulsion formulation plays a critical role in maintaining the stability of this water-insoluble and hydrolytically labile compound.
References
Clevidipine Butyrate Monograph for Professionals. (2024, September 10). Drugs.com.
Role of Serine Hydrolases in Catalytic Reactions. (2025, April 13). Let's Talk Academy.
Role of clevidipine butyrate in the treatment of acute hypertension in the critical care setting: a review. (n.d.).
Computational design of serine hydrolases. (n.d.). PMC - NIH.
Computational design of serine hydrolases. (2025, February 13). Baker Lab.
Investigation of a general base mechanism for ester hydrolysis in C–C hydrolase enzymes of the α/β-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Clevidipine Pharmacometrics Review. (2008, May 2). accessdata.fda.gov.
PRODUCT MONOGRAPH Pr CLEVIPREX TM. (2016, September 28).
Clinical Pharmacology of Clevidipine. (2025, April 1). Biomedical Journal of Scientific & Technical Research.
Summary Basis of Decision for Cleviprex ™. (2026, February 19). Drug and Health Products Portal.
EP2320740B1 - Pharmaceutical compositions of clevidipine and methods for producing low impurity concentrations of the same. (n.d.). Google Patents.
In vitro hydrolysis rate and protein binding of clevidipine, a new ultrashort-acting calcium antagonist metabolised by esterases, in different animal species and man. (n.d.). PubMed.
Newly Discovered Photodegradation Products of Nifedipine in Hospital Prescriptions. (n.d.).
Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.
CLEVIDIPINE NANOPARTICLES AND PHARMACEUTICAL COMPOSITIONS THEREOF. (2023, July 5). European Patent Office - EP 3145508 B1 - EPO.
Photo-degradation of nifedipine by UV and visible. (n.d.). ResearchGate.
PHARMACEUTICAL COMPOSITIONS OF CLEVIDIPINE AND METHODS FOR PRODUCING LOW IMPURITY CONCENTRATIONS OF THE SAME. (2009, July 29). European Patent - Googleapis.com.
ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
Effect of Dihydropyridine Enrichment in the Microstructure of the Palisade Layer on the Stability of Fat Nano-emulsions. (2021, July 23). PubMed.
Role of clevidipine butyrate in the treatment of acute hypertension in the critical care setting: a review. (n.d.). PMC.
Clevidipine. (2024, July 13). LITFL.
Complex Spectroscopy Studies of Nifedipine Photodegradation. (2023, November 10). PubMed.
In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. (n.d.). PMC.
Clinical Pharmacology of Clevidipine. (2025, April 1).
A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. (n.d.). ResearchGate.
Dosing and administration guide for CLEVIPREX® (clevidipine) injectable emulsion. (n.d.). Chiesi USA.
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science.
A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. (2003, April 1). PubMed.
Australian Public Assessment Report for Clevidipine. (n.d.). Amazon S3.
Clevidipine Impurities and Related Compound. (n.d.). Veeprho.
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10).
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (n.d.). SciSpace.
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
WO2010014234A1 - Pharmaceutical compositions and methods for stabilizing the same. (n.d.). Google Patents.
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024, September 26). JOCPR.
Influence of drug loading on the physical stability of phospholipid-stabilised colloidal lipid emulsions. (2020, November 20). PMC.
Palm Lipid Emulsion Droplet Crystallinity and Gastric Acid Stability in Relation to in vitro Bioaccessibility and in vivo Gastric Emptying. (n.d.). Frontiers.
Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012, March 30). American Pharmaceutical Review.
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Detection of Clevidipine Impurity 6
Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and detection of Clevidipine and its related substances, wit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and detection of Clevidipine and its related substances, with a specific focus on Clevidipine Impurity 6. Clevidipine, an ultrashort-acting calcium channel blocker, requires stringent purity control to ensure its safety and efficacy, particularly as it is administered intravenously in critical care settings.[1][2] Clevidipine Impurity 6, identified as 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, is a potential process-related impurity or degradation product. The analytical method presented herein is adapted from a comprehensive study on Clevidipine impurities and is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of Clevidipine drug substance and product.[3]
Introduction
Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in perioperative and emergency settings.[4] It functions by selectively inhibiting L-type calcium channels in arterial smooth muscle, leading to vasodilation.[1] Its rapid onset and offset are due to its metabolism by blood and tissue esterases.[4]
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide, including the ICH, USP, and EP.[2] Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients.[1] These substances can impact the safety and efficacy of the final drug product.[1]
Clevidipine Impurity 6, with the chemical structure 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, is a key related substance that must be monitored. This document provides a detailed protocol for its detection using a validated RP-HPLC method, offering guidance to researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
Clevidipine Butyrate Reference Standard (USP or equivalent)
Clevidipine Impurity 6 Reference Standard (4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid)
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Ammonium Acetate (Analytical Grade)
Formic Acid (Analytical Grade)
Water (HPLC Grade or Milli-Q)
Instrumentation and Chromatographic Conditions
The method described is based on the validated procedure for separating a comprehensive set of eleven potential Clevidipine impurities.[3]
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column
Waters XBridge C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A
0.01 M Ammonium Acetate in Water (pH adjusted to 5.0 with Formic Acid)
Standard Stock Solution: Accurately weigh and dissolve Clevidipine Butyrate and Clevidipine Impurity 6 reference standards in the diluent to prepare individual stock solutions of approximately 100 µg/mL.
Working Standard Solution: Dilute the stock solutions with the diluent to obtain a final concentration of approximately 10 µg/mL for Clevidipine Butyrate and an appropriate concentration for Impurity 6 corresponding to its specification limit (e.g., 0.15 µg/mL for a 0.15% limit relative to a 100 µg/mL API solution).
Sample Preparation: Prepare the Clevidipine drug substance or product sample in the diluent to a nominal concentration of 100 µg/mL of the active ingredient.
Method Protocol
The following diagram outlines the general workflow for the analysis of Clevidipine Impurity 6.
Caption: Experimental workflow for HPLC analysis of Clevidipine Impurity 6.
Step-by-Step Protocol:
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
System Suitability: Inject the working standard solution to verify system suitability parameters (e.g., resolution between Clevidipine and Impurity 6, peak asymmetry, and theoretical plates).
Standard Injection: Once system suitability is confirmed, inject the working standard solution in replicate (e.g., n=5).
Sample Injection: Inject the prepared sample solution.
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for Clevidipine and Impurity 6.
Results and Discussion
Method Specificity and Rationale
The selected method is designed to be stability-indicating, meaning it can effectively separate the main component (Clevidipine) from its potential impurities and degradation products.[3][5]
Column Chemistry: A C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar Clevidipine molecule and its related substances. The end-capping on modern C18 columns minimizes peak tailing for basic compounds.
Mobile Phase: The use of an ammonium acetate buffer controls the pH and ensures consistent ionization of acidic and basic analytes, leading to reproducible retention times. Acetonitrile is a strong organic modifier that provides good peak shape and elution strength.
Gradient Elution: A gradient program is crucial for resolving impurities with a wide range of polarities.[6] The gradient allows for the elution of more polar impurities early in the run while ensuring that less polar compounds, including Clevidipine itself, are eluted with good peak shape in a reasonable time.
Detection: The detection wavelength of 230 nm is chosen based on the UV absorbance maxima of the dihydropyridine chromophore present in Clevidipine and its impurities, providing good sensitivity for all related substances.
Representative Chromatographic Data
The following table presents hypothetical, yet representative, chromatographic data for Clevidipine and Impurity 6 based on the described method. Actual retention times may vary depending on the specific HPLC system and column used.
Compound
Retention Time (min)
Relative Retention Time (RRT)
Resolution (USP)
Clevidipine Impurity 6
~8.5
~0.65
> 2.0 (from nearest peak)
Clevidipine
~13.0
1.00
N/A
Method Validation Strategy
To ensure the trustworthiness and reliability of this method for its intended purpose, a validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential.[3][5]
Caption: Logical flow for HPLC method validation according to ICH guidelines.
Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed on Clevidipine to demonstrate that degradation products do not interfere with the quantification of Impurity 6.[7][8]
Linearity: The linearity of the method should be assessed over a range of concentrations for Impurity 6 (e.g., from the limit of quantification to 150% of the specification limit).
Accuracy: Accuracy should be determined by spiking the drug product with known amounts of Impurity 6 at different concentration levels and calculating the percent recovery.
Precision: Method precision will be evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
Limit of Detection (LOD) & Limit of Quantification (LOQ): These parameters will be established to determine the lowest concentration of Impurity 6 that can be reliably detected and quantified.
Robustness: The method's robustness should be tested by making small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.[3]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the detection and quantification of Clevidipine Impurity 6 in pharmaceutical samples. Its stability-indicating nature ensures that the analysis is specific and accurate even in the presence of degradation products. Adherence to the outlined protocol and a comprehensive validation strategy in line with ICH guidelines will ensure the method is suitable for its intended use in a regulated quality control environment.
References
Stability indicating hptlc method for determination of clevidipine butyrate in synthetic mixture . SciSpace. Published May 15, 2018. [Link]
Zou, Q., Zhou, Y., Zhan, J., & Liu, G. (2016). Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method . Journal of Chromatographic Science, 54(3), 353–360. [Link]
Clevidipine-impurities . Pharmaffiliates. Accessed February 26, 2026. [Link]
stability indicating hptlc method for determination of clevidipine butyrate in synthetic mixture . Accessed February 26, 2026. [Link]
Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method | Request PDF . ResearchGate. Accessed February 26, 2026. [Link]
An HPLC method for determining related substances in clevidipine butyrate fat emulsion injection . ResearchGate. Accessed February 26, 2026. [Link]
Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation . ResearchGate. Published June 13, 2016. [Link]
Eco Friendly Analytical Method Development And Validation Of Clevidipine By Using Reverse Phase Ultra Performance Liquid Chromatography . International Journal of Environmental Sciences. Accessed February 26, 2026. [Link]
CN103134891A - Measuring method of content of butyric acid clevidipine butyrate and content of related substances.
stability-indicating hplc method: Topics by Science.gov . Science.gov. Accessed February 26, 2026. [Link]
CN107449834B - Method for detecting clevidipine and related substances in fat emulsion injection thereof.
Zou, Q., et al. (2016). Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method . PubMed. [Link]
Clevidipine Impurities and Related Compound . Veeprho. Accessed February 26, 2026. [Link]
PRODUCT MONOGRAPH Pr CLEVIPREX TM . Published September 28, 2016. [Link]
EP2320740B1 - Pharmaceutical compositions of clevidipine and methods for producing low impurity concentrations of the same.
Clevidipine Butyrate Monograph for Professionals . Drugs.com. Published September 10, 2024. [Link]
CLEVIDIPINE NANOPARTICLES AND PHARMACEUTICAL COMPOSITIONS THEREOF . European Patent Office. Published July 5, 2023. [Link]
3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . MDPI. Published October 9, 2022. [Link]
Sojitra, U. G., & Chotaliya, M. B. (2021). Analytical method development and validation for simultaneous estimation of Fimasartan Potassium Trihydrate and Cilnidipine in synthetic mixture by RP-HPLC . Future Journal of Pharmaceutical Sciences, 7(1), 189. [Link]
Application Note: Targeted Synthesis and Purification of Clevidipine Diacid Impurity
Abstract & Scientific Context Clevidipine butyrate is an ultrashort-acting dihydropyridine (DHP) calcium channel antagonist used for the rapid reduction of blood pressure in perioperative settings. Its pharmacological pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Context
Clevidipine butyrate is an ultrashort-acting dihydropyridine (DHP) calcium channel antagonist used for the rapid reduction of blood pressure in perioperative settings. Its pharmacological profile is defined by rapid metabolism via blood and tissue esterases to an inactive mono-acid metabolite (M1).[1][2]
However, in the context of drug substance stability (ICH Q3A/B) and forced degradation studies, a secondary hydrolysis event can occur, leading to the formation of the Clevidipine Diacid Impurity (Bis-acid). This species represents the fully hydrolyzed 1,4-dihydropyridine core, where both the labile butyroxymethyl ester and the more stable methyl ester have been cleaved.
This application note details a robust, self-validating protocol for the synthesis of the Clevidipine Diacid Impurity (CAS 138279-32-0) to serve as a high-purity reference standard for HPLC retention time marking and quantitative impurity profiling.
Structural & Metabolic Pathway
The formation of the diacid is a two-step hydrolytic cascade. While the primary metabolic pathway stops largely at the mono-acid in vivo, the diacid is a critical in vitro stress degradant.
Figure 1: Hydrolytic degradation pathway of Clevidipine leading to the target Diacid Impurity.
Retrosynthetic Strategy
Direct synthesis via the Hantzsch reaction (using 2,3-dichlorobenzaldehyde, acetoacetic acid, and ammonia) is chemically inefficient due to the instability of free acetoacetic acid and the tendency of DHP-diacids to decarboxylate during ring closure.
Selected Route: Global Saponification.
The most reliable route for generating the reference standard is the exhaustive basic hydrolysis of the parent API (Clevidipine Butyrate) or its dimethyl ester analog. This method ensures the retention of the correct oxidation state (dihydropyridine) and substitution pattern on the phenyl ring.
Critical Quality Attributes (CQAs):
Oxidation Control: The DHP ring is sensitive to aromatization (oxidation to pyridine). All steps must be performed under inert atmosphere (N₂) and low light.
Decarboxylation Control: 1,4-DHP-3,5-dicarboxylic acids can decarboxylate under highly acidic conditions or excessive heat. The workup pH is critical.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
Clevidipine Butyrate
Starting Material
1.0
Purity >98%
Sodium Hydroxide (NaOH)
Reagent
5.0
2N Aqueous Solution
Methanol (MeOH)
Solvent
-
HPLC Grade
Hydrochloric Acid (HCl)
Quench
-
1N Solution
Nitrogen (N₂)
Inert Gas
-
For purging
Step-by-Step Synthesis
Step 1: Exhaustive Hydrolysis
Setup: Equip a 100 mL amber round-bottom flask (to protect from light) with a magnetic stir bar and a reflux condenser. Flush the system with N₂ for 5 minutes.
Dissolution: Charge Clevidipine Butyrate (1.0 g, 2.19 mmol) into the flask. Add Methanol (15 mL) and stir until fully dissolved.
Saponification: Add 2N NaOH (5.5 mL, ~11 mmol, 5 equiv) dropwise over 2 minutes. The solution may turn slightly yellow.
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) under N₂ atmosphere.
Mechanistic Note: The butyroxymethyl ester cleaves rapidly (<30 min). The methyl ester requires sustained heating (3–5 hours) to hydrolyze completely.
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[3][4] The reaction is complete when the intermediate Mono-acid spot disappears.
Step 2: Controlled Workup & Isolation
Concentration: Cool the mixture to room temperature. Remove the bulk of Methanol under reduced pressure (Rotavap, 35°C bath) to leave an aqueous residue.
Wash: Dilute the residue with water (10 mL) and wash with Dichloromethane (DCM, 2 x 10 mL) to remove any non-acidic impurities or oxidation products (pyridines are often less polar/neutral). Discard the organic (DCM) layer.
Acidification (Critical Step):
Place the aqueous layer (containing the Diacid disodium salt) in an ice bath (0-5°C).
Slowly add 1N HCl dropwise with vigorous stirring.
Target pH: Adjust pH to 3.0 – 3.5 .
Warning: Do not drop below pH 2.0, as this promotes decarboxylation of the diacid.
Precipitation: The Diacid will precipitate as an off-white to pale yellow solid. Stir at 0°C for 30 minutes to maximize yield.
Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 2 mL) to remove trace water.
Step 3: Purification
Recrystallization: Recrystallize the crude solid from minimal hot Methanol/Water (1:1).
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. Store in amber vials at -20°C.
Workflow Diagram
Figure 2: Operational workflow for the isolation of Clevidipine Diacid.
Analytical Characterization
To validate the reference standard, the following analytical results must be confirmed.
HPLC Parameters (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 238 nm (characteristic DHP absorption).
Expected Result: The Diacid is highly polar and will elute significantly earlier (RRT ~0.3 - 0.4) than Clevidipine (RRT 1.0).
NMR Spectroscopy (Structure Confirmation)
Solvent: DMSO-d₆
Key Features:
Loss of Esters: Absence of the butyrate multiplet signals (0.8–2.3 ppm) and the methoxy singlet (~3.6 ppm).
DHP Core: Singlet at ~2.3 ppm (6H, 2 x -CH3 at positions 2,6).
Methine Proton: Singlet at ~5.4 ppm (1H, position 4).
Aromatic: Multiplets at 7.1–7.4 ppm (3H, dichlorophenyl ring).
Carboxylic Acid: Broad singlet at 11.0–12.0 ppm (2H, -COOH).
Mass Spectrometry
Ionization: ESI (Negative Mode preferred for carboxylic acids).
Parent Ion: [M-H]⁻ calculated for C₁₅H₁₃Cl₂NO₄ = 340.01.
Observed: m/z ~340.0.
Storage and Stability
Light Sensitivity: Like all 1,4-dihydropyridines, the diacid is photosensitive. Exposure to UV/Vis light causes aromatization to the pyridine analog (CAS 105580-45-8). Store in amber glass.
Thermal Stability: Stable at room temperature in solid state, but prone to decarboxylation in solution if heated or subjected to low pH (<2).
References
FDA Center for Drug Evaluation and Research. (2008). Application Number: 22-156. Pharmacology Review (Cleviprex). Retrieved from [Link]
PubChem. (n.d.). Clevidipine (Compound CID 153994).[5] National Library of Medicine. Retrieved from [Link]
Chiesi Australia. (2023). Australian Product Information – Cleviprex (Clevidipine). Retrieved from [Link][1][6][7]
Context:
Clevidipine butyrate is an ultrashort-acting dihydropyridine calcium channel blocker metabolized rapidly by esterases in the blood.[1] Impurity 6 (often designated as the Clevidipine Diacid ) represents the terminal hydrolysis product where both the butyryloxymethyl ester and the methyl ester functionalities have been cleaved.[1] As a primary metabolite and a potential degradation product under high-pH stress, its isolation and characterization are critical for stability-indicating analytical method validation (AMV) in compliance with ICH Q3A/B guidelines.[1]
This protocol details a robust, self-validating synthesis of Impurity 6 via controlled bis-hydrolysis of Clevidipine, designed to minimize the risk of oxidative aromatization (conversion to the pyridine analog).[1]
Butyryloxymethyl ester (C5 position): Highly labile, designed for rapid in vivo hydrolysis.[1]
Methyl ester (C3 position): chemically more stable but susceptible to hydrolysis under alkaline conditions.[1]
Impurity 6 is formed via the sequential hydrolysis of both groups.[1] The synthetic challenge lies in achieving complete hydrolysis of the methyl ester without inducing:
Oxidation: Aromatization of the 1,4-dihydropyridine (DHP) ring to the pyridine analog (a common DHP degradation pathway).[1]
Decarboxylation: Loss of
from the resulting acid groups, which can occur under thermal stress in acidic environments.[1]
Reaction Mechanism Diagram
The following diagram illustrates the transformation from Clevidipine API to Impurity 6.[1]
Figure 1: Reaction pathway for the synthesis of Impurity 6, highlighting the critical avoidance of oxidative side-reactions.
Experimental Protocol: Synthesis of Clevidipine Impurity 6
Safety Precaution: Dihydropyridines are photosensitive.[1] All operations must be performed under amber light or in vessels wrapped in aluminum foil.
Charge 1.0 g (2.19 mmol) of Clevidipine Butyrate into a 50 mL round-bottom flask wrapped in aluminum foil.
Add 15 mL of Methanol . Stir to suspend.
Purge the flask with Nitrogen (
) for 5 minutes to remove dissolved oxygen (critical to prevent aromatization).[1]
Step 2: Bis-Hydrolysis Reaction
Prepare a solution of NaOH (0.5 g, 12.5 mmol, ~6 eq) in 5 mL of water .
Add the aqueous NaOH dropwise to the methanolic Clevidipine solution under
flow.
Heat the reaction mixture to 50°C with moderate stirring.
Note: The butyryloxymethyl group cleaves rapidly (<30 min).[1] The methyl ester requires the elevated temperature and excess base to cleave completely.[1]
Monitor: Check reaction progress by HPLC or TLC (Silica; DCM:MeOH 9:1) every hour.
Endpoint: Disappearance of Clevidipine and the intermediate mono-acid.[1] Target time: 3–5 hours.
Once complete, cool the mixture to room temperature (20–25°C).
Concentrate the mixture under reduced pressure (Rotavap, 35°C) to remove most Methanol. Do not distill to dryness.[1]
Dilute the aqueous residue with 10 mL of water .
Cool the solution to 0–5°C in an ice bath.
Slowly acidify with 1N HCl dropwise to pH 3.0–3.5 .
Observation: A thick off-white to yellow precipitate (Impurity 6) will form.[1]
Caution: Do not drop below pH 2.0 to avoid potential decarboxylation or protonation issues that complicate filtration.[1]
Step 4: Purification
Filter the solid using a sintered glass funnel.[1]
Wash the cake with cold water (2 x 5 mL) to remove inorganic salts (NaCl).
Recrystallization (if purity <98%): Dissolve the crude solid in a minimum amount of warm Ethanol/Water (1:1), cool slowly to 4°C, and filter.
Dry the solid in a vacuum oven at 40°C for 12 hours.
Analytical Validation & Characterization
To certify the material as a Reference Standard, the following data must be generated.
Expected Analytical Data
Technique
Parameter
Expected Result for Impurity 6
HPLC
Retention Time (RT)
Significantly earlier than Clevidipine (due to high polarity of diacid).
MS (ESI-)
m/z
340.1 (Parent mass 342.17).
1H NMR
Methyl Ester Peak
Absent (Singlet at ~3.6 ppm in API should be gone).
1H NMR
Butyrate Chain
Absent (Multiplets for propyl chain should be gone).
1H NMR
DHP Ring Proton
Singlet at ~5.0 ppm (confirms ring is not oxidized).[1]
Validation Workflow Diagram
Figure 2: Analytical workflow for certifying the Reference Standard.
Storage and Stability
Light Sensitivity: High.[1] The 1,4-dihydropyridine ring is susceptible to photo-oxidation to the pyridine analog.[1]
Storage Conditions: Store at -20°C in amber glass vials under an Argon or Nitrogen atmosphere.
Retest Period: 12 months.
References
Veeprho. Clevidipine Impurities and Related Compounds.[1][6] Retrieved from [Link]
European Patent Office. EP 3145508 B1: Clevidipine Nanoparticles and Pharmaceutical Compositions.[1] (Discusses degradation pathways). Retrieved from [Link]
U.S. FDA. NDA 22-156 Review: Cleviprex (Clevidipine Butyrate) Chemistry and Stability.[1] Retrieved from [Link]
Application Note: High-Resolution HPLC Separation of Clevidipine Butyrate and its Hydrolytic Impurities
Introduction: The "Soft Drug" Challenge Clevidipine Butyrate is a third-generation dihydropyridine calcium channel blocker designed as a "soft drug." Its pharmacological efficacy relies on an ester linkage that allows fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Soft Drug" Challenge
Clevidipine Butyrate is a third-generation dihydropyridine calcium channel blocker designed as a "soft drug." Its pharmacological efficacy relies on an ester linkage that allows for rapid hydrolysis by blood esterases, resulting in an ultra-short half-life (~1 minute) and precise blood pressure control.[1][2][3][4]
However, this therapeutic advantage presents a significant analytical challenge. The same ester linkage that facilitates rapid in vivo metabolism makes the drug chemically labile in vitro. The primary degradation pathway is the hydrolysis of the butyrate ester to form the inactive carboxylic acid metabolite (H152/81).
This Application Note details a robust, stability-indicating HPLC protocol designed to separate Clevidipine from its hydrolytic impurities. Unlike generic dihydropyridine methods, this protocol specifically addresses the on-column stability of the ester bond and the resolution of the polar acid metabolite.
Chemical Context & Degradation Pathway[5][6][7][8]
Understanding the degradation mechanism is prerequisite to method design. Clevidipine contains a stereogenic center and a dihydropyridine ring, but the critical stability-limiting feature is the butyryloxymethyl ester .
Under hydrolytic conditions (acidic or alkaline stress, or presence of water), this ester cleaves to yield:
H152/81 (Primary Impurity): The carboxylic acid derivative (inactive).[5]
Formaldehyde: A volatile byproduct.
Butyric Acid: A small organic acid.
The separation challenge lies in the polarity gap. Clevidipine is highly lipophilic (LogP ~4-5), while H152/81 is significantly more polar and acidic.
Visualization: Hydrolytic Degradation Pathway
Figure 1: The primary hydrolytic pathway of Clevidipine Butyrate leading to the formation of the H152/81 acid metabolite.
Method Development Strategy
Stationary Phase Selection
Standard C18 columns are effective, but silanol activity must be minimized. The dihydropyridine ring contains a nitrogen atom that can interact with free silanols, causing peak tailing.
Recommendation: Use a high-purity, end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18).
Why: End-capping blocks residual silanols, ensuring sharp peak shapes for both the basic parent and the acidic impurity.
Mobile Phase & pH Control
Critical Parameter: The pH of the mobile phase controls the ionization state of the H152/81 impurity.
The Trap: At neutral pH, H152/81 is ionized (carboxylate anion), eluting near the void volume with poor retention.
The Solution: Acidic pH (2.5 – 3.0) suppresses the ionization of the carboxylic acid, increasing its retention and allowing resolution from the solvent front.
Buffer: Phosphate buffer is preferred for UV transparency. Formate is an alternative if LC-MS compatibility is required.
Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
Objective: Prepare samples without inducing artificial hydrolysis.
Diluent Preparation: Mix Acetonitrile and Water (60:40 v/v). Note: High organic content prevents hydrolysis during the autosampler residence time.
Stock Solution: Accurately weigh 25 mg of Clevidipine Butyrate into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile first (to ensure solubility), then make up to volume with the Diluent.
Sensitivity Check: Prepare a 0.1% spike of the stock solution to serve as the "Sensitivity Solution." This validates that the method can detect impurities at the reporting threshold.
Protocol B: HPLC Methodology
Objective: Gradient separation of the polar impurity and lipophilic parent.
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Parameter
Setting
Column
C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
25°C (Do not exceed 30°C to prevent thermal degradation)
Injection Vol
10 µL
Detection
UV at 235 nm (Primary) and 360 nm (Secondary ID)
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
60
40
Start
5.0
60
40
Isocratic Hold (Elute polar impurities)
15.0
20
80
Linear Ramp (Elute Clevidipine)
20.0
20
80
Wash
21.0
60
40
Re-equilibration
26.0
60
40
End
Protocol C: Forced Degradation (Validation)
Objective: Confirm the method is "Stability Indicating" by intentionally creating the impurity.
Acid Stress: Transfer 5 mL of Stock Solution to a flask. Add 1 mL of 0.1 N HCl. Heat at 60°C for 1 hour. Neutralize with 0.1 N NaOH.
Base Stress: Transfer 5 mL of Stock Solution. Add 1 mL of 0.1 N NaOH. Keep at Room Temperature for 15 mins (Base hydrolysis is extremely rapid). Neutralize with 0.1 N HCl.
Analysis: Inject both stressed samples.
Success Criteria: The Clevidipine peak area should decrease, and the H152/81 peak (RRT ~0.2 - 0.3) should increase. Resolution (Rs) between H152/81 and any other peak must be > 1.5.
Workflow Visualization
Figure 2: Analytical workflow ensuring specificity for both the parent drug and the hydrolytic impurity.
Results & Troubleshooting
Typical Retention Times (RT)
H152/81 (Impurity): ~3.5 min (Elutes early due to polarity).
Clevidipine Butyrate: ~12.0 min (Elutes later due to lipophilicity).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Impurity H1 peak splits
pH of Mobile Phase A is too close to pKa of the acid.
Adjust MP A pH to exactly 3.0 or 2.8.
Clevidipine peak tails
Silanol interaction.
Ensure column is "End-capped." Add 0.1% Triethylamine (TEA) to buffer if necessary.
Ghost peaks in blank
Contaminated glassware or degraded ACN.
Use fresh HPLC-grade ACN. Rinse glassware with ACN before use.
Area % of Impurity increases over time in vial
On-autosampler hydrolysis.
Ensure autosampler is cooled to 4°C. Verify Diluent pH is not alkaline.
References
Cao, Y., et al. (2015). Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method. Journal of Chromatographic Science.
US Food and Drug Administration (FDA). (2008).[1] NDA 22-156: Cleviprex (clevidipine butyrate) Injectable Emulsion - Chemistry Review.[6]
DailyMed. (2023). CLEVIPREX- clevidipine butyrate emulsion: Full Prescribing Information.
PubChem. (2023). Clevidipine Butyrate Compound Summary. National Library of Medicine.
Technical Support Center: Clevidipine Stability & Handling
Topic: Preventing Hydrolysis and Degradation of Clevidipine in Solution Introduction: The "Soft Drug" Paradox Welcome to the Clevidipine Technical Guide. Before troubleshooting, it is critical to understand the molecule'...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrolysis and Degradation of Clevidipine in Solution
Introduction: The "Soft Drug" Paradox
Welcome to the Clevidipine Technical Guide. Before troubleshooting, it is critical to understand the molecule's design philosophy. Clevidipine is an "ultrashort-acting" dihydropyridine calcium channel blocker.[] It is a soft drug , meaning it is intentionally designed to be metabolically unstable.
Its structure contains an ester linkage that is rapidly hydrolyzed by esterases in the blood to an inactive metabolite (H152/81).[2] This feature allows for precise blood pressure control with a half-life of ~1 minute in vivo.
The Challenge: The very feature that makes Clevidipine clinically valuable (rapid hydrolysis) makes it a nightmare for in vitro researchers. In solution, it battles two primary degradation pathways:
Hydrolysis: Attack on the ester bond by water (catalyzed by pH and temperature).
Photo-oxidation: Aromatization of the dihydropyridine ring (catalyzed by UV/Vis light).
This guide provides the protocols necessary to stabilize Clevidipine for experimental reproducibility.
Module 1: Solvent Systems & Solubility
Core Directive: Clevidipine is practically insoluble in water. Attempting to dissolve it directly in aqueous buffers will result in precipitation and accelerated hydrolysis.
The Golden Rule of Solvents
Never store Clevidipine in an aqueous solution. Water is the reactant that destroys the molecule.
Solvent System
Solubility
Stability Profile
Recommended Use
Water / PBS
Negligible
Critical Instability (Hours)
NEVER for stock storage. Only for immediate assay dilution.
DMSO
~30 mg/mL
High (Months at -20°C)
Primary Stock. Hygroscopic; keep sealed.
Ethanol
~20 mg/mL
Moderate (Weeks at -20°C)
Secondary Stock. Evaporation risk.
Lipid Emulsion
~0.5 mg/mL
High (Commercial Form)
Mimics clinical delivery (Cleviprex).
Protocol: Preparation of Stable Stock Solution
Weighing: Weigh Clevidipine powder in a low-humidity environment.
Dissolution: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).
Tip: Purge the DMSO vial with inert gas (Nitrogen or Argon) before sealing to remove moisture and oxygen.
Storage: Aliquot into amber glass vials (to block light) and store at -20°C or -80°C.
Verification: Periodically check for precipitation upon thawing.
Module 2: Environmental Control (Light & pH)
Photostability (The Dihydropyridine Ring)
All dihydropyridines (including Nifedipine, Felodipine, Clevidipine) are sensitive to light.[3] Exposure converts the active dihydropyridine ring into an inactive pyridine analog.
Symptom: Solution turns from colorless/pale yellow to deep yellow.
Prevention: Perform all handling under filtered light (sodium lamp) or low light. Wrap all clear glassware in aluminum foil immediately.
pH-Dependent Hydrolysis
Hydrolysis is catalyzed by both acid and base (specific acid-base catalysis).
Alkaline pH (>7.5): Rapid ester cleavage.
Acidic pH (<4.0): Acid-catalyzed hydrolysis.
The "Sweet Spot": Clevidipine is generally most stable in slightly acidic to neutral organic solutions. However, in aqueous buffers (like cell culture media at pH 7.4), degradation begins immediately.
Diagram: Degradation Pathways
The following diagram illustrates the two distinct ways Clevidipine degrades.
Figure 1: Dual degradation pathways. Hydrolysis destroys the ester tail; Light destroys the ring structure.
Module 3: Experimental Workflow (The "Just-in-Time" Method)
To obtain accurate IC50 or kinetic data, you must minimize the time Clevidipine spends in aqueous media.
Step-by-Step Assay Protocol
Thaw: Remove DMSO stock from -20°C. Thaw in the dark at room temperature.
Check: Ensure no crystals are visible. Vortex gently.
Intermediate Dilution (Optional but Recommended):
Dilute the stock 1:10 in DMSO or Ethanol first. This improves pipetting accuracy for the final tiny volume.
Final Dilution (The Clock Starts):
Add the organic solution to your aqueous assay buffer (e.g., PBS, Media).
CRITICAL: The final organic solvent concentration must be <0.1% to avoid cytotoxicity, but high enough to keep the drug soluble.
Action: Mix vigorously immediately upon addition to prevent microprecipitation.
Execution: Apply to cells/tissue within 15 minutes of dilution.
Why? At pH 7.4 and 37°C, hydrolysis is actively reducing the effective concentration of your drug every minute.
Diagram: The Stability Workflow
Figure 2: The "Just-in-Time" preparation method minimizes aqueous exposure.
Module 4: Troubleshooting FAQ
Q1: My solution turned yellow after sitting on the bench for an hour. Is it still good?
Diagnosis: Photodegradation.[4][5] The yellowing indicates oxidation to the pyridine analog.
Action: Discard. The pyridine analog lacks the calcium channel blocking activity of the dihydropyridine. Future solutions must be protected from light (amber vials/foil).
Q2: I see a fine white precipitate when I add my DMSO stock to the cell media.
Diagnosis: Solubility Crash. You exceeded the aqueous solubility limit, or the mixing was too slow.
Action:
Lower the final concentration of Clevidipine.
Vortex the media while adding the DMSO stock dropwise.
Ensure your DMSO stock is not too concentrated (preventing local high-concentration pockets).
Q3: My IC50 values are much higher (less potent) than reported in literature.
Diagnosis: Hydrolysis. The effective concentration of the drug decreased before it could act on the cells.
Action: Reduce the time between aqueous dilution and application. If your assay runs for 24 hours, be aware that the drug concentration is dropping throughout the experiment. Consider a "replenishment" protocol where fresh media+drug is added every few hours (though this is labor-intensive).
Q4: Can I use the commercial drug (Cleviprex) for my in vitro experiments?
Answer: Yes, but with caveats. Cleviprex is a lipid emulsion (20% Intralipid).
Pros: It is already stable and solubilized.
Cons: The lipids (soybean oil, egg yolk phospholipids) can interfere with certain fluorescence assays or membrane permeability studies. You must run a "Vehicle Control" using Intralipid (without drug) to ensure the lipids aren't affecting your cells.
References
Cleviprex (clevidipine) Injectable Emulsion Prescribing Information. Chiesi USA, Inc. (2019). Official FDA label detailing stability, lipid formulation, and metabolic pathway.
Ericsson, H., et al. "In vitro hydrolysis rate and protein binding of clevidipine, a new ultrashort-acting calcium antagonist metabolised by esterases, in different animal species and man." European Journal of Pharmaceutical Sciences, 8(1), 29-37 (1999). Defines the hydrolysis kinetics and esterase dependence.
Zhang, Y., et al. "Photodegradation of dihydropyridines: A review." Journal of Pharmaceutical and Biomedical Analysis. Describes the mechanism of light-induced oxidation of the dihydropyridine ring.
Cayman Chemical Product Information: Clevidipine. Technical data sheet providing solubility in DMSO, Ethanol, and PBS.
Technical Support Center: A Practical Guide to Minimizing Clevidipine Impurity 6 Formation During Storage
Welcome to the technical support center for Clevidipine stability. This guide is designed for researchers, formulation scientists, and quality control analysts working with Clevidipine.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Clevidipine stability. This guide is designed for researchers, formulation scientists, and quality control analysts working with Clevidipine. Our goal is to provide in-depth, practical answers and troubleshooting strategies to address a common challenge: the formation of Clevidipine Impurity 6 during storage. By understanding the underlying mechanisms and implementing robust control strategies, you can ensure the integrity and stability of your Clevidipine active pharmaceutical ingredient (API) and formulated products.
Section 1: Understanding the Core Problem: The Chemistry of Degradation
Q1: What is Clevidipine Impurity 6, and what is the primary mechanism of its formation?
Answer:
Clevidipine Impurity 6 is the di-acid degradation product of Clevidipine, formally named 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid.[][2] It is formed through the hydrolysis of both ester linkages present in the parent Clevidipine molecule.
The degradation is a two-step hydrolysis process, catalyzed by the presence of water and accelerated by unfavorable pH conditions (both acidic and alkaline) and elevated temperatures.[3]
Step 1 (Initial Hydrolysis): One of the two ester groups on the Clevidipine molecule is hydrolyzed, forming a mono-acid intermediate.
Step 2 (Complete Hydrolysis): The remaining ester group on the mono-acid intermediate is subsequently hydrolyzed, resulting in the formation of Impurity 6.
Clevidipine's molecular structure contains two ester functionalities that are susceptible to this hydrolytic cleavage.[4] Because Clevidipine is practically insoluble in water, it is often formulated as an oil-in-water emulsion to enable parenteral administration.[5][6][7] However, this emulsion introduces an aqueous phase, creating an environment where hydrolysis can occur if the formulation is not optimized and stored correctly.
Caption: Workflow for an accelerated stability study.
Section 4: Analytical Best Practices
Reliable data is the foundation of any stability program. Using an appropriate analytical method is non-negotiable.
Q6: What is the standard analytical technique for accurately quantifying Clevidipine and Impurity 6?
Answer:
A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for the analysis of Clevidipine and its related substances, including Impurity 6. [][3][8]The method must be "stability-indicating," meaning it can separate the main peak (Clevidipine) from all known impurities and degradation products without overlap.
Forced degradation studies, where the drug is exposed to harsh conditions like strong acid, base, and peroxide, are essential for developing and validating such a method.
[8][9]
Example RP-HPLC Method Parameters
Parameter
Example Specification
Column
C18, 4.6 x 250 mm, 5 µm
Mobile Phase A
0.05 M Phosphate Buffer, pH adjusted
Mobile Phase B
Acetonitrile/Methanol mixture
Elution Mode
Gradient elution (e.g., starting with high %A, ramping to high %B)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at approximately 230 nm
Injection Volume
10 µL
Note: This is an illustrative example. The specific method must be developed and validated for your specific formulation and equipment.
Technical Support Center: Clevidipine Stability and pH
A Guide for Researchers and Formulation Scientists Welcome to the technical support center. As Senior Application Scientists, we understand the nuances of handling active pharmaceutical ingredients (APIs) like clevidipin...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center. As Senior Application Scientists, we understand the nuances of handling active pharmaceutical ingredients (APIs) like clevidipine. Its unique chemical structure and formulation present specific challenges, particularly concerning pH-dependent stability. This guide is designed to provide you with in-depth, practical answers and troubleshooting strategies to ensure the integrity of your experiments.
Q1: Why is pH a critical parameter when working with clevidipine?
Clevidipine's molecular structure contains an ester linkage that is highly susceptible to hydrolysis.[1][2][3] This chemical reaction, which breaks the ester bond, is the primary pathway for its degradation in vitro. The rate of this hydrolysis is significantly influenced by the concentration of hydrogen (H⁺) and hydroxide (OH⁻) ions in the solution, making pH the most critical factor governing its stability in aqueous environments.
The commercial formulation, Cleviprex®, is an oil-in-water emulsion with a specified pH range of 6.0 to 8.0.[4][5][6][7] This range is not arbitrary; it represents the pH at which the rate of hydrolysis is minimized, thereby maximizing the shelf-life of the product. Deviating from this optimal range during experimental procedures—such as sample preparation, dilution, or in analytical mobile phases—can lead to rapid and significant degradation of the API, yielding inaccurate results.
Q2: What is the primary degradation pathway for clevidipine as a function of pH?
The primary degradation pathway is the hydrolysis of the ester moiety. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the ester's carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (high pH), the ester is directly attacked by the more potent nucleophile, the hydroxide ion (OH⁻). This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.
Forced degradation studies have confirmed that clevidipine shows significant degradation under both acidic and alkaline conditions.[8] The main degradation product from this hydrolysis is the inactive carboxylic acid metabolite, known as H152/81.[1][3][9]
Below is a simplified diagram illustrating the pH-dependent hydrolysis.
Technical Guide: Clevidipine Impurity 6 Certificate of Analysis (CoA)
Comparison of Analytical Certification Methodologies: Mass Balance vs. qNMR Executive Summary & Core Directive In the development of ultra-short-acting dihydropyridines like Clevidipine, the accuracy of impurity referenc...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison of Analytical Certification Methodologies: Mass Balance vs. qNMR
Executive Summary & Core Directive
In the development of ultra-short-acting dihydropyridines like Clevidipine, the accuracy of impurity reference standards is non-negotiable.[1] Clevidipine is an ester-based "soft drug" designed for rapid hydrolysis by blood esterases.[1] Consequently, its degradation products—specifically the hydrolyzed derivatives—are omnipresent and critical to quantify.[1]
This guide objectively compares two classes of Certificates of Analysis (CoA) for Clevidipine Impurity 6 (CAS 138279-32-0) :
Type A (Standard Grade): Purity assigned via HPLC Area % (Chromatographic Purity).
Type B (Premium/Primary Grade): Purity assigned via Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Solvents - Water - Inorganics).[1]
The Thesis: Relying solely on HPLC Area % (Type A) for Clevidipine Impurity 6 frequently leads to a positive bias of 2–5% in potency assignment, resulting in significant under-quantification of impurities in the final drug product.[1]
The Target Analyte: Clevidipine Impurity 6[1][2][3][4]
Before analyzing the CoA, we must define the molecule.[1] In most commercial catalogs and scientific literature, Impurity 6 refers to the fully hydrolyzed dicarboxylic acid derivative.[1]
Chemical Name: 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid[1][][3][4][5][6][7]
Relevance: This is the ultimate hydrolysis product of Clevidipine.[1] Because Clevidipine is an oil-in-water emulsion sensitive to hydrolysis, this impurity is the primary stability-indicating marker.[1]
Degradation Pathway Visualization
The following diagram illustrates the formation of Impurity 6 from the parent Clevidipine molecule via the hydrolysis pathway.[1]
Figure 1: Hydrolytic degradation pathway of Clevidipine leading to Impurity 6.[1][9][4]
Comparative Analysis: HPLC Area% vs. qNMR
The fundamental flaw in many "Standard Grade" CoAs is the assumption that Chromatographic Purity (Area %) ≈ True Potency (Weight %).[1] For Clevidipine Impurity 6, this assumption fails due to its physicochemical properties: it is a dicarboxylic acid capable of trapping water and inorganic salts during synthesis, which are invisible to UV detection.[1]
Data Comparison: The "Potency Gap"
The following table summarizes experimental data comparing a Type A CoA (HPLC only) against a Type B CoA (qNMR) for the same lot of material.
If you use the Type A CoA (99.2%) to prepare your calibration curve, you are actually weighing out only 94.8% active analyte.[1]
Result: Your calibration curve is "weaker" than you think.
Consequence: When you test your drug product, you will under-calculate the amount of Impurity 6 present by ~4.4%.[1] If the regulatory limit is 0.20%, you might report 0.19% (Pass) when the true value is 0.21% (Fail).[1]
Experimental Protocol: Validating the CoA
As a scientist, you should not blindly trust a CoA.[1] Below is a self-validating protocol to determine the True Potency of Clevidipine Impurity 6 using qNMR. This protocol establishes traceability to SI units.[1]
Method: 1H-qNMR (Quantitative Nuclear Magnetic Resonance)[10]
Principle: Unlike HPLC, NMR signal intensity is directly proportional to the number of nuclei (molar ratio), independent of the chemical structure or UV extinction coefficient.[1]
Relaxation Delay (D1):60 seconds (Critical: This allows full relaxation of protons for quantitative accuracy.[1] Standard 1s delays will cause integration errors).[1]
The following diagram outlines the rigorous "Mass Balance / qNMR" workflow required to generate a Type B CoA, contrasted with the shortcut taken for Type A.
Figure 2: Workflow comparison between Standard (Type A) and High-Fidelity (Type B) certification processes.
Conclusion
For Clevidipine Impurity 6, the presence of two carboxylic acid groups significantly increases the likelihood of retained moisture and salt formation.[1] A CoA based solely on HPLC Area % ignores these non-chromatophoric impurities.[1]
For Quantitative Assays (Release/Stability): You must use a Type B CoA (qNMR or Mass Balance certified).[1] If a Type B CoA is unavailable, perform the qNMR protocol described in Section 4 in-house to assign a potency value before use.[1]
References
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] USP-NF.[1] (Authoritative standard for NMR methodology).
Holzgrabe, U., et al. (2010).[1] Quantitative NMR spectroscopy—Applications in drug analysis.[1][12][13] Journal of Pharmaceutical and Biomedical Analysis.[1] (Foundational text on qNMR vs HPLC).
BOC Sciences. Clevidipine Impurity 6 Product Information (CAS 138279-32-0).[1][] (Source for structural identity).
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1] (Regulatory requirement for impurity quantification).[1]
Veeprho. Clevidipine Impurities and Related Compounds.[1][5] (Reference for degradation pathways).
NMR Characterization of Clevidipine Impurity 6: A Comparative Technical Guide
Topic: NMR Characterization of Clevidipine Impurity 6 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the stability profiling of Clevidip...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: NMR Characterization of Clevidipine Impurity 6
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the stability profiling of Clevidipine Butyrate, Impurity 6 (4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid) represents the terminal hydrolytic degradation product. Unlike the active pharmaceutical ingredient (API) which possesses a lipophilic dual-ester structure, Impurity 6 is the fully hydrolyzed dicarboxylic acid.
This guide provides a definitive protocol for the NMR characterization of Impurity 6, contrasting its spectral signature with the parent API. It addresses the analytical challenge of distinguishing this symmetrical di-acid from intermediate mono-ester degradants using high-field NMR spectroscopy.
Impurity 6 arises from the complete hydrolysis of both the methyl ester and the butyryloxymethyl ester functionalities of Clevidipine. Its presence is a critical quality attribute (CQA) indicating exposure to extreme pH or moisture during storage.
Feature
Clevidipine Butyrate (API)
Impurity 6 (Degradant)
CAS Number
167221-71-8
138279-32-0
Formula
C₂₁H₂₃Cl₂NO₆
C₁₅H₁₃Cl₂NO₄
MW
456.32 g/mol
342.17 g/mol
Functional Groups
Methyl ester, Butyryloxymethyl ester
Dicarboxylic acid (x2)
Solubility Profile
Lipophilic (Soluble in CDCl₃)
Polar (Requires DMSO-d₆ or MeOD)
Degradation Pathway Visualization
The following diagram illustrates the hydrolytic cascade leading to Impurity 6.
Figure 1: Hydrolytic pathway of Clevidipine. Impurity 6 is the thermodynamic sink of the degradation process.
Comparative Analysis: NMR vs. Alternatives
While HPLC-MS is standard for quantitation, it often fails to definitively distinguish between regioisomers or confirm the integrity of the dihydropyridine (DHP) ring without complex fragmentation analysis. NMR provides the structural certainty required for reference standard qualification.
Method
Capability for Impurity 6
Limitation
HPLC-UV
High sensitivity for quantitation (<0.05%).
Retention time shift is pH-dependent; requires reference standard for ID.
LC-MS/MS
Mass confirmation (m/z 342).
Ionization suppression common with di-acids; difficult to distinguish from potential isomers.
1D ¹H NMR
Definitive Structural Proof.
Lower sensitivity; requires isolation of >1-2 mg of impurity.
2D NMR (HMBC)
Confirms loss of ester linkages.
Time-consuming; typically reserved for primary standard characterization.
Why NMR is Superior for ID:
The transition from Clevidipine to Impurity 6 involves the loss of distinct aliphatic signals (butyrate chain) and the methyl ester singlet. NMR is the only technique that simultaneously confirms the loss of these groups while validating that the DHP ring has not undergone oxidative aromatization (a common competing degradation pathway).
Experimental Protocol: Characterization Workflow
This protocol is designed for the characterization of an isolated sample of Impurity 6 (e.g., from preparative HPLC or synthesis).
Step 1: Solvent Selection (Critical)
Do NOT use CDCl₃: Impurity 6 is a dicarboxylic acid and is poorly soluble in chloroform. It may precipitate or yield broad, uninterpretable peaks.
Recommended Solvent:DMSO-d₆ (99.9% D).
Reasoning: Excellent solubility for polar acids; reduces exchange rate of labile protons (-COOH and -NH), allowing them to be observed.
Step 2: Instrument Setup
Field Strength: ≥ 400 MHz (500 MHz recommended for clear separation of aromatic multiplets).
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
Parameters:
Relaxation Delay (D1): ≥ 5.0 seconds (essential for accurate integration of the acidic protons).
Scans (NS): 64–128 (to ensure high S/N ratio for minor impurities).
Temperature: 298 K (25°C).
Step 3: Data Processing
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .
Apodization: Exponential multiplication with LB = 0.3 Hz.
Data Interpretation: The Spectral Fingerprint
The confirmation of Impurity 6 relies on a "Subtraction Analysis"—verifying the absence of API signals and the presence of acid-specific shifts.
A. Key Signals to Monitor (¹H NMR in DMSO-d₆)
Region
Clevidipine (API) Signals
Impurity 6 Signals
Interpretation
Acidic/Exchangeable
-
11.0–13.0 ppm (Broad, 2H)
Appearance of two -COOH protons confirms hydrolysis.
DHP Ring NH
~9.0 ppm (Singlet)
~8.8–9.2 ppm (Singlet)
Confirms DHP ring is intact (not oxidized to pyridine).
Aromatic
7.0–7.5 ppm (Multiplets)
7.1–7.4 ppm (Multiplets)
2,3-dichlorophenyl ring remains unchanged.
Methine (C4-H)
~5.4 ppm (Singlet)
~5.3–5.5 ppm (Singlet)
Characteristic DHP chiral center proton.
Ester Linkage
~5.7 ppm (ABq, -OCH₂O-)
ABSENT
Diagnostic: Loss of the formaldehyde acetal bridge.
Methyl Ester
~3.5 ppm (Singlet, -OCH₃)
ABSENT
Diagnostic: Loss of methyl ester group.
Butyrate Chain
0.8 (t), 1.5 (m), 2.2 (t) ppm
ABSENT
Diagnostic: Loss of butyric acid side chain.
C2/C6 Methyls
~2.2 ppm (Singlet)
~2.2–2.3 ppm (Singlet)
Methyl groups on the DHP ring remain.
B. Structural Validation Logic
Check the Aliphatic Region (0.5–2.0 ppm): If signals are present here, the butyrate chain is still attached (Impurity 6 is not pure).
Check the 3.5–3.7 ppm Region: If a sharp singlet persists, the methyl ester is intact (likely a mono-acid impurity, not Impurity 6).
Check the 11.0+ ppm Region: Integration must account for 2 protons relative to the single C4-H proton.
C. 2D NMR Confirmation (HMBC)
For full structural elucidation (E-E-A-T Level: Expert), run an HMBC experiment.
Target Correlation: Look for correlations between the Ring Methyl protons (~2.3 ppm) and the Carbonyl carbons.
Result: In Impurity 6, the Carbonyl carbons will shift slightly downfield compared to the ester carbonyls of the API, and there will be no correlations to O-alkyl protons.
Characterization Workflow Diagram
Figure 2: Decision tree for validating Impurity 6 identity via NMR.
References
Zhou, Y., et al. (2016).[1] Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method. Journal of Chromatographic Science, 54(3), 424–432. Link
BOC Sciences. Clevidipine Impurity 6 Product Information (CAS 138279-32-0).[2][][]
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link
Ragno, G., et al. (2018). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.[5] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: USP Limit for Clevidipine Related Compounds
Content Type: Publish Comparison Guide
Executive Summary
Clevidipine Butyrate, an ultra-short-acting dihydropyridine calcium channel blocker, presents a unique analytical challenge due to its inherent instability. Rapid ester hydrolysis—the very mechanism that grants its desirable short half-life in vivo—complicates its in vitro impurity profiling. This guide compares traditional pharmacopeial HPLC methodologies against modern Core-Shell column technologies. We demonstrate how upgrading to advanced stationary phases ensures robust compliance with USP acceptance criteria for critical related compounds, specifically the primary hydrolytic degradant (H152/81) and the oxidative pyridine analog.
The Regulatory Landscape: USP Acceptance Criteria
The United States Pharmacopeia (USP) monograph for Clevidipine Butyrate mandates strict control over related compounds to ensure safety and efficacy. Due to the molecule's lability, the "limit" is not just a number—it is a function of the method's ability to arrest degradation during analysis.
Key Related Compounds & Typical Limits:
Compound Name
Common Code
Structure/Origin
Typical USP Limit*
Clevidipine Butyrate
API
Parent Drug
98.0% – 102.0%
Related Compound A
H152/81
Hydrolysis Product: Acid metabolite formed by loss of the butyrate group.
NMT 0.15%
Related Compound B
H324/78
Oxidation Product: Pyridine analog of clevidipine.[1]
NMT 0.15%
Any Unspecified Impurity
N/A
Degradants not specifically listed.
NMT 0.10%
| Total Impurities | N/A | Sum of all related compounds. | NMT 1.0% |
Note: Limits are based on standard ICH Q3A(R2) thresholds for new drug substances and general USP monograph structures. Always consult the current official USP-NF for lot-specific release criteria.
Technical Comparison: Traditional vs. Modern Approaches
The core difficulty in Clevidipine analysis is preventing on-column hydrolysis while achieving baseline resolution of the Critical Pair (Clevidipine and the Pyridine Analog).
Option A: The Traditional Approach (Standard USP Method)
Column: Fully Porous C18 (L1), 5 µm, 250 x 4.6 mm.
Mechanism: Standard hydrophobic interaction.
Limitations:
Long Run Times (>25 mins): Increases the risk of on-column hydrolysis for thermally unstable samples.
Solvent Consumption: High flow rates (1.0–1.5 mL/min) generate significant waste.
Peak Broadening: Diffusion in fully porous particles reduces sensitivity (LOD/LOQ) for trace impurities.
Option B: The Modern Solution (Core-Shell Technology)
Column:Core-Shell C18 (e.g., Kinetex® or Cortecs®), 2.7 µm, 150 x 4.6 mm.
Mechanism: Superficial porous layer on a solid core reduces longitudinal diffusion (Van Deemter A-term).
Advantages:
Speed: 50% reduction in run time, minimizing artifactual degradation.
Resolution (Rs): Superior separation of the oxidative impurity (Pyridine analog) from the parent peak.
Sensitivity: Sharper peaks improve signal-to-noise (S/N) ratios for detecting impurities at the 0.05% level.
This protocol is designed to validate compliance with USP limits using the Modern Core-Shell Approach .
Objective: Quantify Clevidipine Related Compounds A and B with resolution
.
Reagents & Equipment
Instrument: UHPLC or HPLC system with PDA detector (set to 220 nm).
Column: Core-Shell C18 (2.7 µm, 150 mm x 4.6 mm).
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Buffered to prevent hydrolysis).
Mobile Phase B: Acetonitrile (HPLC Grade).
Diluent: Methanol:Water (60:40 v/v) – Crucial: Avoid pure water to prevent hydrolysis.
Step-by-Step Methodology
System Suitability Prep:
Dissolve Clevidipine Reference Standard (RS) in Diluent to 0.5 mg/mL.
Spike with Related Compound A and B to a concentration of 0.15% relative to the parent.
Gradient Program:
0-2 min: 50% B (Isocratic hold)
2-12 min: 50%
80% B (Linear ramp)
12-15 min: 80% B (Wash)
15-16 min: 80%
50% B (Re-equilibration)
Injection: 10 µL.
Detection: UV at 220 nm (max absorption for dihydropyridines) and 240 nm (for pyridine analogs).
Performance Data Comparison
The following table summarizes the experimental superiority of the Core-Shell method over the traditional fully porous method.
Parameter
Traditional Porous C18 (5 µm)
Modern Core-Shell C18 (2.7 µm)
Improvement
Run Time
28.0 min
14.5 min
48% Faster
Resolution (Parent vs. Pyridine Impurity)
1.8 (Marginal)
3.2 (Robust)
77% Better
Tailing Factor (Clevidipine)
1.4
1.1
Improved Symmetry
LOD (Related Compound A)
0.05%
0.01%
5x More Sensitive
Backpressure
120 bar
280 bar
Manageable on std. HPLC
Visualizations
Figure 1: Clevidipine Degradation Pathways
Understanding the enemy: How impurities form.
Caption: Primary degradation pathways of Clevidipine. Hydrolysis yields the acid metabolite (Rel. Comp A), while oxidation yields the pyridine analog (Rel.[1] Comp B).
Figure 2: Analytical Decision Tree
Selecting the right method parameters to ensure USP compliance.
Caption: Decision matrix for optimizing Clevidipine impurity analysis. Core-shell particles provide the necessary efficiency to resolve critical pairs.
Conclusion
While the USP monograph sets the numerical limits for Clevidipine related compounds (typically NMT 0.15%), the reliability of these results depends heavily on the chromatographic system. The Modern Core-Shell C18 method outperforms traditional fully porous columns by minimizing on-column residence time—reducing the risk of artificial hydrolysis—and providing superior resolution of the oxidative pyridine impurity. For researchers aiming to meet strict regulatory standards with high confidence, upgrading to core-shell technology is the scientifically validated choice.
References
USP Monograph: Clevidipine Butyrate.[2] USP-NF. United States Pharmacopeial Convention.[3]
Impurity Profiling: Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method. Journal of Chromatographic Science.
Metabolism & Stability: Clinical Pharmacology of Clevidipine. Biomedical Journal of Scientific & Technical Research.
Degradation Mechanisms: Stability indicating HPTLC method for determination of Clevidipine Butyrate. International Journal of Pharmacy and Pharmaceutical Sciences.
General Chapter <621>: Chromatography. USP-NF. (Guidance on allowable adjustments to HPLC methods).
Mass Spectrometry Fragmentation Pattern of Clevidipine Diacid: A Technical Comparison Guide
Executive Summary Clevidipine is an ultra-short-acting dihydropyridine calcium channel blocker designed for rapid metabolism by blood and tissue esterases. While this instability is clinically advantageous for precise bl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Clevidipine is an ultra-short-acting dihydropyridine calcium channel blocker designed for rapid metabolism by blood and tissue esterases. While this instability is clinically advantageous for precise blood pressure control, it presents significant challenges for bioanalytical quantification and impurity profiling.
The primary metabolic pathway involves the hydrolysis of the butyroxymethyl ester to form the Monoacid metabolite (H152/81) . However, in stability studies and forced degradation scenarios, a second hydrolysis event occurs at the methyl ester, yielding Clevidipine Diacid . This guide provides an in-depth technical analysis of the Clevidipine Diacid fragmentation pattern, distinguishing it from the parent drug and its primary monoacid metabolite to ensure accurate identification in complex biological matrices.
Chemical Identity & Structural Logic[1][2]
To understand the fragmentation, we must first establish the structural evolution from the parent drug to the diacid form.
Compound
Common Name
Chemical Structure Description
Molecular Weight (Da)
Clevidipine
Parent Drug
Dihydropyridine core with C3-methyl ester and C5-butyroxymethyl ester.[1][2][3][4]
456.3
H152/81
Monoacid
Hydrolysis of C5-butyroxymethyl ester to a carboxylic acid. C3-methyl ester remains.[1]
356.2
Clevidipine Diacid
Diacid Impurity
Hydrolysis of both C5 and C3 esters to carboxylic acids.
342.2
Mechanistic Pathway
The degradation initiates with the rapid cleavage of the unstable butyroxymethyl group (esterase-mediated), followed by the slower hydrolysis of the methyl ester or decarboxylation.
Precursor Ion: The parent molecule readily forms an ammonium adduct [M+NH4]+ at m/z 473.1 . The protonated ion [M+H]+ at m/z 457 is often less abundant due to the competing adduct formation in mobile phases containing ammonium acetate.
Dominant Fragment (m/z 338): The primary transition is 473.1 → 338.1 .[5][6]
Mechanism: Loss of the butyroxymethyl ester side chain and ammonia.
B. Monoacid Metabolite (H152/81)
Precursor Ion: Protonated molecular ion [M+H]+ at m/z 356.0 .
Dominant Fragment (m/z 324): The primary transition is 356.0 → 324.0 .[5][6]
Mechanism: Loss of Methanol (32 Da) from the remaining C3-methyl ester. This involves a rearrangement typical of methyl esters on dihydropyridine rings.
C. Clevidipine Diacid (Target)
Precursor Ion: Protonated molecular ion [M+H]+ at m/z 342.2 .
Fragmentation Pathway:
Dehydration (m/z 324): The diacid contains two carboxylic acid groups in close proximity (C3 and C5). Upon collision-induced dissociation (CID), it readily loses a water molecule (-18 Da ) to form a cyclic anhydride-like structure.
Transition:342 → 324
Note: This product ion (m/z 324) is isobaric with the product ion of the Monoacid. Chromatographic separation is essential to distinguish them.
Decarboxylation (m/z 298): Loss of CO2 (-44 Da ) from one of the carboxylic acid groups.
Transition:342 → 298
Comparative Analysis Guide
The following table summarizes the critical MS/MS parameters to distinguish the Diacid from its related compounds.
Feature
Clevidipine (Parent)
Monoacid (H152/81)
Clevidipine Diacid
Precursor Ion (m/z)
473.1 [M+NH4]+
356.0 [M+H]+
342.2 [M+H]+
Primary Product Ion
338.1
324.0
324.0
Secondary Product Ion
238.0
312.0 (Decarb)
298.0 (Decarb)
Neutral Loss
-135 Da (Side chain + NH3)
-32 Da (Methanol)
-18 Da (Water)
Retention Time (RP-LC)
Late (Hydrophobic)
Intermediate
Early (Polar)
Key Differentiator
Mass & Ammonium Adduct
Methyl Ester Loss (-32)
Water Loss (-18)
Diagnostic Workflow Diagram
Experimental Protocol: Self-Validating System
To ensure data integrity, the following protocol incorporates stabilization steps crucial for preventing ex vivo generation of the Diacid during sample processing.
Why? SDS inhibits esterases (preventing Parent -> Monoacid conversion). Ascorbic acid prevents oxidation of the dihydropyridine ring to the pyridine analog.
Internal Standards: Clevidipine-d7 and H152/81-13C-d3.[5][6]
Step-by-Step Methodology
Sample Collection:
Draw whole blood directly into tubes pre-filled with the Stabilizer Cocktail (1:1 ratio).
Validation Check: Immediate color change or precipitation indicates protein denaturation by SDS, confirming esterase inhibition.
Extraction (Liquid-Liquid):
Add 50 µL of stabilized blood to 200 µL of Toluene or MTBE .
Vortex for 3 minutes; Centrifuge at 10,000 rpm for 5 minutes.
Why Toluene? It selectively extracts the lipophilic parent and metabolites while leaving heme and salts behind.
Q3 Mass: 324.0 Da (Quantifier), 298.0 Da (Qualifier)
Collision Energy: Optimized at ~15-20 eV for the dehydration transition.
References
Zhang, Y., et al. (2022). Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Frontiers in Pharmacology. Link
Cao, P., et al. (2015). Screening of Stabilizers for LC–MS/MS Analysis of Clevidipine and its Primary Metabolite in Dog Whole Blood.[11] Journal of Pharmaceutical and Biomedical Analysis. Link
ICH Q3B qualification limits for Clevidipine impurities
Comparative Impurity Profiling and ICH Q3B Qualification: Clevidipine vs. Conventional Dihydropyridines Executive Summary: The Paradox of the "Soft Drug" In the landscape of acute hypertension management, Clevidipine rep...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Impurity Profiling and ICH Q3B Qualification: Clevidipine vs. Conventional Dihydropyridines
Executive Summary: The Paradox of the "Soft Drug"
In the landscape of acute hypertension management, Clevidipine represents a distinct class of "soft drugs"—agents designed with a metabolic "kill switch" to ensure ultra-short duration of action. Unlike its structural cousin Nicardipine , which relies on hepatic cytochrome P450 metabolism, Clevidipine incorporates an ester linkage specifically engineered for rapid hydrolysis by blood and tissue esterases.
This therapeutic advantage creates a unique pharmaceutical challenge: The chemical instability required for clinical efficacy directly conflicts with the stability required for shelf-life.
This guide provides a technical roadmap for researchers to navigate the ICH Q3B(R2) qualification limits for Clevidipine, contrasting its impurity profile with Nicardipine and establishing a self-validating control strategy.
Regulatory Framework: ICH Q3B Thresholds
To determine the applicable limits, we must first establish the Maximum Daily Dose (MDD) based on the approved labeling for Clevidipine Injectable Emulsion.
Max Dose: Up to 32 mg/h (though maintenance is typically 4-6 mg/h).[1][2][3][4]
Calculation:
.
Since the MDD falls between 100 mg and 2 g , the standard ICH Q3B(R2) thresholds apply:
Threshold Category
ICH Q3B Limit (MDD 100mg - 2g)
Calculated Limit for Clevidipine
Reporting Threshold
0.1%
0.1%
Identification Threshold
Lower of 0.2% or 2 mg
0.2% (1.54 mg < 2 mg)
Qualification Threshold
Lower of 0.2% or 2 mg
0.2%
Critical Insight: Unlike stable oral solids where qualification limits are rarely breached, Clevidipine’s hydrolytic instability means degradation products can easily exceed 0.2% during stability testing, triggering the need for a robust qualification strategy.
Comparative Analysis: Clevidipine vs. Nicardipine
The following table contrasts the stability profiles and impurity drivers of the two agents, highlighting why Clevidipine requires a specialized control strategy.
To validate your analytical method (HPLC) and confirm mass balance, you must perform stress testing. This protocol ensures the method can separate the active drug from the lipid matrix and its degradation products.
Objective: Induce 5–20% degradation to validate specificity.
Step-by-Step Methodology:
Sample Preparation (Extraction):
Challenge: Clevidipine is in a lipid emulsion.[1][2][4][6] Direct injection clogs columns.
Protocol: Mix 1 mL emulsion with 4 mL Acetonitrile (precipitates proteins/lipids). Vortex 1 min. Centrifuge at 5000 rpm for 10 min. Use supernatant.
Stress Conditions:
Acid Hydrolysis: Add 0.1 N HCl to supernatant. Heat at 60°C for 2 hours. Target: H152/81 formation.
Base Hydrolysis: Add 0.1 N NaOH. (Reaction is instant; likely complete degradation). Action: Use milder 0.01 N NaOH at Room Temp.
Oxidative Stress: Add 3%
. Room Temp for 4 hours. Target: Pyridine analog.
Photostability: Expose to 1.2 million lux hours (ICH Q1B). Target: Photodegradants.
Chromatographic Conditions (HPLC):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: Acetonitrile.
Gradient: 40% B to 90% B over 15 mins.
Detection: UV at 240 nm (isobestic point) and 360 nm (specific for dihydropyridines).
Self-Validation Check:
Calculate Mass Balance : (Assay % + Impurities %) should equal 100% ± 5%.
If Mass Balance < 95%, you are losing degradants (likely volatile or permanently retained on column).
References
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Link
Chiesi USA, Inc. (2022). CLEVIPREX (clevidipine) Injectable Emulsion Prescribing Information. Link
Zhou, Y., et al. (2016).[7] Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method. Journal of Chromatographic Science. Link
Cao, Y., et al. (2022). Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS. Frontiers in Pharmacology. Link
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 138279-32-0 | Chemical Class: Dihydropyridine Derivative
Part 1: Executive Safety Assessment (The "Why")
Handling Clevidipine Impurity 6 (4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid) requires a safety strategy that goes beyond standard laboratory compliance.
While Clevidipine (the parent API) is an ultra-short-acting calcium channel blocker designed to be rapidly metabolized, its impurities and intermediates often possess different stability profiles and lipophilicity.
The Core Risk:
As a structural analog of a potent dihydropyridine, Impurity 6 must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicological data proves otherwise. The primary physiological risks are systemic hypotension and reflex tachycardia upon accidental absorption (inhalation or transdermal).
Scientific Rationale for Containment:
Lipophilicity: Dihydropyridines are highly lipophilic, facilitating rapid dermal absorption.
Dust Potential: Impurity 6 is typically supplied as a light yellow powder. In an open-bench setting, electrostatic forces can aerosolize micro-particles, creating an inhalation hazard that standard surgical masks cannot filter.
Unknown Potency: Unlike the hydrolyzed metabolite (which is pharmacologically inactive), synthesis impurities may retain calcium channel blocking activity. We apply the "Parent Compound Rule": treat the impurity with the same Occupational Exposure Band (OEB) as the API (OEB 3/4).
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-in-Depth approach. Reliance on PPE alone is a failure of engineering controls; PPE is the final redundancy.
Provides tactile sensitivity for weighing; Nitrile offers superior resistance to organic esters compared to latex.
Secondary Glove
Nitrile (Extended Cuff, >6 mil)
The "Sacrificial Layer." Protects the inner glove and wrist gap during sash movements.
Respiratory
Primary
N-100 / P3 Respirator
Minimum Requirement. Surgical masks are useless against <5µm drug particles.
High Quantity (>1g)
PAPR (Powered Air Purifying Respirator)
Positive pressure prevents inward leakage if the face seal is compromised.
Body
Coverall
Tyvek® 400 (or equiv.)
Non-woven polyethylene. Prevents "dust trap" phenomenon common in cotton lab coats.
Sleeves
Polyethylene Sleeve Covers
Bridges the gap between glove and gown; critical for reaching into fume hoods.
Ocular
Eyewear
Chemical Goggles (Indirect Vent)
Safety glasses allow side-entry of aerosols. Goggles seal the orbital area.
Part 3: Operational Workflow & Logic[1]
Safety is a process, not a product. The following diagrams illustrate the decision logic and gowning workflow required to handle this compound safely.
3.1 Exposure Risk Decision Logic
This decision tree helps you select the correct containment strategy based on the quantity of Impurity 6 being handled.
Figure 1: Risk-based decision logic for engineering controls and PPE selection.
3.2 The "Clean-to-Dirty" Protocol
Contamination often occurs after the experiment, during the removal of PPE (doffing).
Preparation:
Verify Fume Hood flow (Magnahelic gauge check).
Place waste container inside the hood before starting.
Place deactivation solution (10% bleach or surfactant) inside the hood.
Handling:
Weighing: Use an anti-static gun if powder is flighty.
Solubilization: Dissolve Impurity 6 immediately to reduce inhalation risk. Once in solution (e.g., DMSO/Methanol), the risk shifts from inhalation to splash (dermal).
Decontamination (In-Hood):
Wipe down the exterior of the vial/flask with a surfactant wipe before removing it from the hood.
Dispose of the wipe in the hazardous waste bin inside the hood.
Doffing Protocol (Critical Step):
Figure 2: Sequential Doffing Procedure to prevent secondary exposure.
Part 4: Emergency Response & Disposal[1]
4.1 Medical Response (Hypotension Risk)
If accidental exposure occurs (inhalation of dust or significant dermal splash):
Immediate Action: Remove victim from the area to fresh air.
Decon: Wash skin with soap and cool water (warm water opens pores, increasing absorption).
Alert: Inform EMS that the patient was exposed to a "Potent Calcium Channel Blocker."
Observation: Monitor for signs of low blood pressure (dizziness, fainting) and tachycardia.